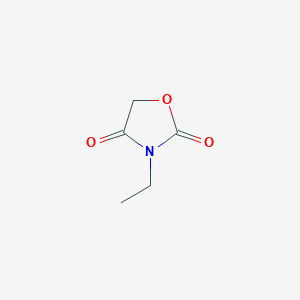

N-ethyl-2,4-oxazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2,4-oxazolidinedione is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-ethyl-2,4-oxazolidinedione serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their antidiabetic properties, showing hypoglycemic effects that indicate potential utility in managing diabetes mellitus. Research has highlighted the compound's ability to influence metabolic pathways, particularly in glucose regulation.

Case Study: Antidiabetic Research

In studies investigating the hypoglycemic effects of this compound derivatives, researchers observed significant reductions in blood glucose levels in diabetic models. This suggests that the compound may act through mechanisms involving insulin sensitivity and glucose uptake enhancement.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented, particularly against Gram-positive bacteria. Its structural similarity to linezolid, an established antibiotic, suggests potential for broad-spectrum activity against various bacterial strains .

Case Study: Antimicrobial Activity

In a comparative study of oxazolidinone derivatives, this compound demonstrated notable activity against resistant strains of Staphylococcus aureus. The study employed minimum inhibitory concentration (MIC) assays to establish the effectiveness of the compound and its derivatives against clinically relevant pathogens.

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of oxazolidinones has revealed that minor modifications to the molecular structure can significantly impact biological activity. For instance, variations in substituents on the nitrogen atom can enhance solubility and bioavailability .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Ethyl substitution at nitrogen | Enhanced solubility and biological activity |

| Linezolid | Oxazolidinone core | Effective against Gram-positive bacteria |

| Paramethadione | Similar cyclic structure | Used primarily in neurological studies |

| 4-Oxazoleacetic Acid | Related structure with different functional groups | Investigated for hypoglycemic activity |

Pharmacokinetics and Bioavailability

Studies focusing on the pharmacokinetics of this compound indicate that its unique ethyl substitution enhances its absorption and distribution within biological systems. Understanding these properties is crucial for developing effective therapeutic agents based on this compound.

Case Study: Pharmacokinetic Evaluation

In vivo studies assessing the bioavailability of this compound showed promising results regarding its absorption rates and metabolic stability. These findings are essential for guiding future drug design efforts aimed at optimizing therapeutic efficacy.

Eigenschaften

Molekularformel |

C5H7NO3 |

|---|---|

Molekulargewicht |

129.11 g/mol |

IUPAC-Name |

3-ethyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C5H7NO3/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 |

InChI-Schlüssel |

IWLAXCIQVRFHQW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)COC1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.